CP-96,345

Description

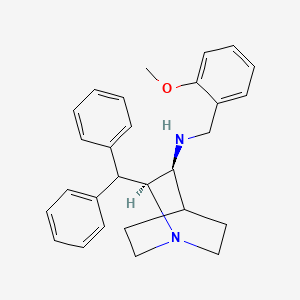

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNYLINBEZROPL-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927796 | |

| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132746-60-2 | |

| Record name | (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132746-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 96345 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132746602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-96345 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132746-60-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-96345 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W22ILA2I52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-96,345

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Its primary mechanism of action involves the competitive inhibition of Substance P (SP), the endogenous ligand for the NK1 receptor. This antagonism effectively blocks the downstream signaling cascade initiated by SP, which is implicated in a variety of physiological processes, including neurogenic inflammation, pain transmission, and smooth muscle contraction. Beyond its high affinity for the NK1 receptor, this compound has also been shown to interact with L-type calcium channels, an off-target effect that warrants consideration in experimental design and data interpretation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, in vivo efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by directly competing with Substance P for binding to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade leading to the generation of intracellular second messengers and subsequent cellular responses.

Signaling Pathway of Substance P and NK1 Receptor

The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11. This activation initiates the phospholipase C (PLC) pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.

Quantitative Analysis of NK1 Receptor Binding

The affinity of this compound for the NK1 receptor has been determined in various species and tissues using radioligand binding assays. These assays typically involve the displacement of a radiolabeled ligand, such as [125I]Substance P, by increasing concentrations of this compound.

| Species | Tissue/Cell Line | Radioligand | Parameter | Value | Reference |

| Rat | Submaxillary Gland Membranes | [3H]Substance P | IC50 | 34 ± 3.6 nM | [1] |

| Rat | Urinary Bladder | - | pKB (vs. Substance P) | 5.7 | [2] |

| Rat | Urinary Bladder | - | pKB (vs. Septide) | 6.5 | [2] |

| Guinea Pig | Taenia Coli | - | pIC50 | 5.7 ± 0.08 | [3] |

Experimental Protocols

[125I]Substance P Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity of this compound to the NK1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the NK1 receptor

-

[125I]Substance P (specific activity ~2200 Ci/mmol)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer

-

A fixed concentration of [125I]Substance P (typically at or below its Kd value)

-

Increasing concentrations of this compound (e.g., from 10-11 to 10-5 M)

-

Membrane preparation (typically 20-50 µg of protein)

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]Substance P (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy: Inhibition of Neurogenic Inflammation

This compound has demonstrated significant efficacy in animal models of neurogenic inflammation, a process characterized by plasma extravasation and vasodilation mediated by the release of neuropeptides like Substance P from sensory nerve endings.

Rat Model of Neurogenic Plasma Extravasation

A common method to assess the in vivo activity of NK1 receptor antagonists is to measure their ability to inhibit plasma extravasation induced by a chemical irritant, such as capsaicin or mustard oil, or by antidromic nerve stimulation.

Experimental Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats.

-

Evans Blue Injection: Inject Evans blue dye (e.g., 50 mg/kg) intravenously. Evans blue binds to plasma albumin and serves as a marker for plasma extravasation.

-

Drug Administration: Administer this compound or vehicle intraperitoneally or orally at various doses.

-

Induction of Inflammation: After a predetermined time for drug absorption, induce neurogenic inflammation in a specific tissue (e.g., the skin of the hind paw or the tracheal mucosa) by local application of an irritant (e.g., capsaicin) or by electrical stimulation of the saphenous nerve.

-

Tissue Collection: After a set period, perfuse the animal with saline to remove intravascular Evans blue. Dissect the inflamed tissue and a corresponding control tissue.

-

Quantification of Extravasation: Extract the Evans blue from the tissues using a solvent (e.g., formamide) and quantify the amount of dye spectrophotometrically (e.g., at 620 nm).

-

Data Analysis: Compare the amount of Evans blue extravasation in the drug-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of this compound.

| Species | Model | Inducing Agent | Route of Administration | Effective Dose | Reference |

| Rat | Plasma Extravasation | Substance P Infusion | Intravenous | 3.0-9.0 µmol/kg | [4] |

| Rat | Plasma Extravasation | Mustard Oil | Oral | ED50 of 10 µmol/kg |

Off-Target Activity: L-Type Calcium Channel Interaction

This compound has been shown to interact with L-type calcium channels, an effect that is not stereoselective and is independent of its NK1 receptor antagonist activity. This interaction should be considered when interpreting experimental results, particularly at higher concentrations of the compound.

[3H]Diltiazem Binding Assay

The affinity of this compound for L-type calcium channels can be assessed using a radioligand binding assay with [3H]diltiazem.

| Preparation | Radioligand | Parameter | Value | Reference |

| Rat Cerebral Cortex Membranes | [3H]Diltiazem | Ki | - |

Note: Specific Ki values for this compound in [3H]diltiazem binding assays were not explicitly found in the provided search results, but the interaction has been documented.

Pharmacokinetics

Limited information on the pharmacokinetics of this compound is publicly available. However, it has been described as being orally active, indicating a degree of oral bioavailability. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

| Species | Parameter | Value | Route of Administration | Reference |

| Rat | ED50 (Salivation Inhibition) | 12-24 µmol/kg (5-10 mg/kg) | Oral |

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its high potency and selectivity as an NK1 receptor antagonist are well-documented. However, researchers should remain mindful of its off-target interaction with L-type calcium channels, particularly when designing experiments and interpreting data. The experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of this compound and other NK1 receptor antagonists.

References

- 1. Effect of this compound, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of substance P and related peptides by RP 67580 and this compound, at tachykinin NK1 receptor sites, in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Profile of CP-96,345: A Potent NK-1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor, a key player in neurogenic inflammation and pain pathways.[1][2][3] Its discovery marked a significant milestone in the development of small molecule therapeutics targeting G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Substance P, a neuropeptide of the tachykinin family, is the preferential endogenous ligand for the NK-1 receptor.[4] The activation of the NK-1 receptor by substance P is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. The development of potent and selective antagonists for the NK-1 receptor has therefore been a major focus of drug discovery efforts. This compound, discovered by Pfizer, was one of the first non-peptide antagonists to exhibit high affinity and selectivity for the NK-1 receptor, demonstrating efficacy in various preclinical models of neurogenic inflammation.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (2S,3S)-N-((2-methoxyphenyl)methyl)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine, is a synthetic, non-peptide small molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₂N₂O | |

| Molecular Weight | 412.57 g/mol | |

| CAS Number | 132746-60-2 | |

| Appearance | White powder | |

| Solubility | Soluble in DMSO (24 mg/mL) | |

| Storage Temperature | Room temperature | |

| SMILES String | COC1=CC=CC=C1CN[C@@H]2--INVALID-LINK--N5CCC2CC5 | |

| InChI Key | FLNYLINBEZROPL-NSOVKSMOSA-N |

Mechanism of Action: NK-1 Receptor Antagonism

This compound acts as a competitive antagonist at the NK-1 receptor, thereby blocking the binding of substance P and preventing the initiation of downstream signaling cascades. The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαs proteins.

NK-1 Receptor Signaling Pathway

The binding of substance P to the NK-1 receptor triggers a conformational change, leading to the activation of associated G-proteins. The subsequent signaling cascade involves multiple downstream effectors, as illustrated in the diagram below.

Caption: NK-1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

NK-1 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the NK-1 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human NK-1 receptor.

-

[¹²⁵I]-Substance P (Radioligand).

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-NK1R cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

25 µL of various concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

25 µL of [¹²⁵I]-Substance P at a final concentration equal to its Kd.

-

100 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-Substance P (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Neurogenic Inflammation Model: Substance P-Induced Plasma Extravasation in Rats

This protocol outlines a method to assess the in vivo efficacy of this compound in a rat model of neurogenic inflammation.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

This compound.

-

Substance P.

-

Evans Blue dye (20 mg/mL in saline).

-

Saline solution.

-

Anesthetic (e.g., urethane).

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the jugular vein for intravenous injections.

-

Drug Administration: Administer this compound or vehicle (control) intravenously 15 minutes before the induction of inflammation.

-

Induction of Plasma Extravasation: Inject Evans Blue dye (50 mg/kg) intravenously. Five minutes later, inject Substance P (1 µg/kg) intravenously to induce plasma extravasation.

-

Tissue Collection: After 10 minutes, perfuse the circulatory system with saline to remove intravascular Evans Blue. Dissect the desired tissues (e.g., skin, bladder).

-

Dye Extraction: Incubate the tissue samples in formamide at 60°C for 24 hours to extract the extravasated Evans Blue dye.

-

Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Data Analysis: Quantify the amount of extravasated Evans Blue in each tissue sample by comparing the absorbance to a standard curve. Calculate the percentage inhibition of plasma extravasation by this compound compared to the vehicle-treated group.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 2: In Vitro Binding Affinity of this compound for the NK-1 Receptor

| Cell Line | Radioligand | Parameter | Value | Reference |

| IM-9 (Human Lymphoblast) | [³H]-Substance P | IC₅₀ | 0.48 nM | |

| CHO (Human NK-1) | [¹²⁵I]-Tyr⁸-Substance P | Ki | 0.2 nM | |

| Rat Cerebral Cortex | [³H]-CP-96,345 | Kd | 0.5 nM | |

| Guinea Pig Ileum | [³H]-Substance P | pA₂ | 8.8 |

Table 3: In Vivo Efficacy of this compound in Models of Neurogenic Inflammation

| Animal Model | Inflammatory Stimulus | Route of Administration | Parameter | Value | Reference |

| Rat | Substance P-induced hypotension | Intravenous | ID₅₀ | 0.1 mg/kg | |

| Rat | Mustard oil-induced plasma extravasation | Oral | ED₅₀ | 10 µmol/kg | |

| Guinea Pig | Capsaicin-induced bronchoconstriction | Intravenous | ID₅₀ | 0.03 mg/kg |

Experimental Workflow for Discovery and Characterization

The discovery of a potent and selective GPCR antagonist like this compound follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and preclinical development of a GPCR antagonist.

Conclusion

This compound remains a cornerstone tool for researchers investigating the role of the NK-1 receptor in health and disease. Its high potency, selectivity, and oral bioavailability have made it an invaluable pharmacological probe. The detailed methodologies and data presented in this guide are intended to support further research and development in the field of tachykinin receptor modulation. While this compound itself did not progress to clinical use, the knowledge gained from its discovery and characterization has been instrumental in the development of subsequent generations of NK-1 receptor antagonists with therapeutic applications.

References

- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

CP-96,345: A Technical Guide to its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, intended for researchers, scientists, and professionals in drug development. It details its mechanism of action, binding affinity, and significant in vivo and in vitro effects. The guide also addresses the compound's known off-target activities, particularly its interaction with L-type calcium channels. While detailed pharmacokinetic data remains limited in publicly accessible literature, this guide summarizes the available information on its oral activity. Experimental methodologies for key assays are described, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Pharmacology

Mechanism of Action

This compound is a highly potent and selective, non-peptide competitive antagonist of the tachykinin NK1 receptor[1]. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the binding of Substance P to the NK1 receptor, this compound inhibits this signaling pathway and the subsequent physiological responses.

In Vitro Pharmacology

This compound exhibits high affinity for the NK1 receptor, although this affinity shows significant species-dependent variability.

Table 1: In Vitro Binding Affinity of this compound for the NK1 Receptor

| Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Human (UC11 cells) | Cell Membranes | [3H]-Substance P | Kd | 0.99 | [2] |

| Rat (LRM55 cells) | Cell Membranes | [3H]-Substance P | Kd | 210 | [2] |

| Rat | Submaxillary Gland Membranes | [3H]-Substance P | IC50 | 34 ± 3.6 | |

| Guinea Pig | Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated Substance P | Ki | 59.6 | [3] |

In Vivo Pharmacology

This compound has demonstrated efficacy in various animal models, primarily related to neurogenic inflammation and pain.

-

Neurogenic Inflammation: this compound is a potent inhibitor of neurogenic inflammation. In rats, intravenous administration (3.0-9.0 µmol/kg) significantly inhibited plasma protein extravasation induced by various stimuli, including substance P infusion and antidromic nerve stimulation. Notably, this compound is also orally active in this model, with an ED50 of 10 µmol/kg for blocking mustard oil-induced plasma extravasation[4].

-

Cardiovascular Effects: Intravenously administered this compound (0.4-3.0 µmol/kg) dose-dependently prevented the drop in blood pressure induced by substance P and neurokinin A in rats. However, some cardiovascular effects, such as hypotension and decreased heart rate, are likely not mediated by NK1 receptor antagonism, as its inactive enantiomer, CP-96,344, produces similar effects. These effects are attributed to off-target interactions with calcium channels (see Section 1.4).

-

Central Nervous System Effects: Intracerebroventricular administration of this compound in anesthetized rats was shown to inhibit the pressor responses induced by an NK1 receptor-selective agonist and substance P, suggesting a role for central NK1 receptors in cardiovascular regulation.

Off-Target Effects

The primary off-target activity of this compound is its interaction with L-type calcium channels. This interaction is not stereoselective, with both this compound and its inactive enantiomer, CP-96,344, exhibiting similar affinities for calcium channel binding sites. This off-target activity is believed to be responsible for some of the observed cardiovascular effects of this compound that are independent of NK1 receptor blockade.

Table 2: Off-Target Binding Affinity of this compound

| Target | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| L-type Calcium Channel | Rat | Cerebral Cortex Membranes | [3H]-diltiazem | Ki | 22.5 | |

| L-type Calcium Channel | Rat | Cerebral Cortex Membranes | [3H]-nimodipine | EC50 (enhancement of binding) | 83.2 |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters such as half-life, bioavailability, and clearance, are not extensively reported in publicly available literature. However, its oral activity has been demonstrated in preclinical models.

Table 3: Available Pharmacokinetic/Pharmacodynamic Data for this compound

| Species | Route of Administration | Model | Parameter | Value | Reference |

| Rat | Oral | Mustard oil-induced plasma extravasation | ED50 | 10 µmol/kg | |

| Rat | Intraperitoneal/Oral | Substance P-stimulated salivation | ED50 | 12-24 µmol/kg (5-10 mg/kg) |

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a general method for determining the binding affinity of this compound to the NK1 receptor using a competitive binding assay.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended. The protein concentration of the membrane preparation is determined.

-

Competitive Binding Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter under vacuum. The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification of Bound Radioactivity: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Neurogenic Inflammation

This protocol outlines a general procedure for evaluating the effect of this compound on neurogenic inflammation in rats.

Methodology:

-

Animal Preparation: Rats are anesthetized, and a jugular vein is cannulated for intravenous drug administration.

-

Induction of Neurogenic Inflammation: Neurogenic inflammation can be induced by several methods, including:

-

Intravenous or intra-arterial infusion of Substance P.

-

Antidromic electrical stimulation of a sensory nerve (e.g., the saphenous nerve).

-

Topical application of an irritant such as mustard oil.

-

-

Measurement of Plasma Extravasation: Plasma extravasation is quantified by measuring the leakage of a vascular tracer, such as Evans blue dye, from the bloodstream into the tissue. The dye is injected intravenously before the inflammatory stimulus. After a set period, the animal is euthanized, and the tissue of interest is collected. The amount of Evans blue dye in the tissue is extracted and quantified spectrophotometrically.

-

Drug Administration: this compound or vehicle is administered intravenously or orally at a specified time before the induction of inflammation.

-

Data Analysis: The amount of plasma extravasation in the drug-treated group is compared to that in the vehicle-treated group to determine the inhibitory effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NK1 receptor and Substance P. Its high potency and selectivity for the NK1 receptor have been demonstrated in numerous in vitro and in vivo studies. However, researchers should be mindful of its species-dependent affinity and its off-target effects on L-type calcium channels, which may confound the interpretation of experimental results, particularly in cardiovascular studies. While its oral activity is established, a comprehensive public profile of its pharmacokinetic properties is lacking. The experimental protocols and visualizations provided in this guide are intended to support the design and interpretation of future research involving this important compound.

References

- 1. This compound antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of NK-1 receptor in central cardiovascular regulation in rats: studies on a novel non-peptide antagonist, this compound, of substance P NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NK1 Receptor Binding Affinity of CP-96,345

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of CP-96,345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and experimental workflows relevant to the study of this compound.

Core Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for the NK1 receptor has been characterized across various species and experimental systems. The following table summarizes the key quantitative data from radioligand binding and functional assays. It is important to note the significant species-dependent variation in the affinity of this compound, with markedly lower affinity for the rat and mouse NK1 receptors compared to human and guinea pig receptors.[1][2]

| Compound | Species | Cell/Tissue Type | Assay Type | Radioligand | Affinity Metric | Value (nM) | Reference |

| This compound | Human | CHO cells (cloned human NK1 receptor) | Radioligand Binding | [¹²⁵I]-labeled Substance P | IC₅₀ | 0.2 | [3] |

| This compound | Human | CHO cells (human Tachykinin receptor 1) | Radioligand Binding | [¹²⁵I]-Tyr-8 substance P | IC₅₀ | 0.45 | [3] |

| This compound | Human | CHO cells (wild type human Tachykinin receptor 1) | Radioligand Binding | [¹²⁵I]-Tyr-8 substance P | IC₅₀ | 0.5 | [3] |

| This compound | Human | UC11 cells (astrocytoma) | Radioligand Binding | Not Specified | Kᵢ | 0.99 | |

| EUC-001 (similar non-peptide antagonist) | Human | CHO cells (recombinant human NK1R) | Radioligand Binding | [³H] Substance P | Kᵢ | 0.575 | |

| This compound | Rat | LRM55 glial cells | Radioligand Binding | Not Specified | Kᵢ | 210 | |

| (+/-)-CP-96,345 | Rat | Cerebral Cortex Membranes | Radioligand Binding | [¹²⁵I]-Bolton-Hunter-conjugated substance P | Kᵢ | 82.0 | |

| This compound | Rat | Cerebral Cortex Membranes | Radioligand Binding | [¹²⁵I]-Bolton-Hunter-conjugated substance P | Kᵢ | 59.6 | |

| CP-96,344 (inactive enantiomer) | Rat | Cerebral Cortex Membranes | Radioligand Binding | [¹²⁵I]-Bolton-Hunter-conjugated substance P | IC₅₀ | >10,000 | |

| (+/-)-CP-96,345 | Guinea Pig | Ileum | Functional Assay (antagonism of [Sar⁹, Met(O₂)¹¹]SP) | - | pK₋B | 7.0-7.5 | |

| (+/-)-CP-96,345 | Rabbit | Iris Sphincter Muscle | Functional Assay (inhibition of tachykinin-mediated contraction) | - | pIC₅₀ | 5.4 | |

| (+/-)-CP-96,345 | Guinea Pig | Taenia Coli | Functional Assay (inhibition of tachykinin-mediated contraction) | - | pIC₅₀ | 5.7 |

Note: IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibitory constant), and pK₋B/pIC₅₀ (-log of the molar concentration producing 50% inhibition) are all measures of antagonist potency. Lower nM values and higher pK₋B/pIC₅₀ values indicate greater potency.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the NK1 receptor.

1. Membrane Preparation:

-

Tissues (e.g., guinea pig brain, rat cerebral cortex) or cells expressing the NK1 receptor (e.g., transfected CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Incubation:

-

In a multi-well plate, the following are combined:

-

A fixed concentration of a radiolabeled NK1 receptor agonist (e.g., [³H]Substance P, [¹²⁵I]-Bolton-Hunter-conjugated Substance P).

-

A range of concentrations of the unlabeled test compound (e.g., this compound).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled standard NK1 receptor antagonist.

-

The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC₅₀ value is determined from the resulting sigmoidal curve.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Schild Analysis for Functional Antagonism

Schild analysis is a pharmacological method used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the affinity (pA₂) of an antagonist in a functional assay.

1. Tissue Preparation and Mounting:

-

An isolated tissue preparation containing NK1 receptors (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

The tissue is connected to a force transducer to measure isometric contractions.

2. Agonist Concentration-Response Curve (Control):

-

A cumulative concentration-response curve is generated for an NK1 receptor agonist (e.g., Substance P). The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded.

3. Antagonist Incubation and Subsequent Agonist Curves:

-

The tissue is washed to remove the agonist.

-

A fixed concentration of the antagonist (e.g., this compound) is added to the organ bath and allowed to equilibrate with the tissue for a predetermined time.

-

A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.

-

This process is repeated with several different concentrations of the antagonist.

4. Data Analysis:

-

The agonist concentration-response curves in the presence of the antagonist should show a parallel rightward shift without a change in the maximum response if the antagonism is competitive.

-

The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.

-

The pA₂ value, which is a measure of the antagonist's affinity, is determined by the x-intercept of the regression line. The pA₂ is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

Substance P, a member of the tachykinin family of neuropeptides, is the endogenous ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

References

- 1. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-peptide antagonists, this compound and RP 67580, distinguish species variants in tachykinin NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

CP-96,345: A Technical Guide for Neurogenic Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CP-96,345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. It is designed to serve as a core resource for researchers utilizing this compound in the study of neurogenic inflammation. This guide details the mechanism of action of this compound, presents its pharmacological data in structured tables, provides detailed experimental protocols for its use in relevant models, and illustrates key pathways and workflows through diagrams.

Introduction to this compound and Neurogenic Inflammation

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, increased vascular permeability leading to plasma extravasation, and mast cell degranulation.[1] This process is primarily mediated by the release of neuropeptides, most notably Substance P (SP), from the peripheral terminals of sensory neurons.[1][2] SP exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor located on various cell types, including endothelial and smooth muscle cells.[1][3]

This compound is a highly potent and selective non-peptide antagonist of the NK1 receptor. Its antagonistic action at this receptor makes it a valuable pharmacological tool for investigating the role of SP and the NK1 receptor in the pathophysiology of neurogenic inflammation. The stereospecificity of this compound is a key feature, with its enantiomer, CP-96,344, being largely inactive at the NK1 receptor and thus serving as an excellent negative control in experiments.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of Substance P and preventing the initiation of downstream signaling cascades that lead to the cardinal signs of neurogenic inflammation. The binding of SP to the NK1 receptor typically activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in vasodilation and increased vascular permeability. By occupying the SP binding site on the NK1 receptor, this compound effectively inhibits this entire signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Cell Line/Tissue | Species | Ligand Displaced | IC50 | Reference |

| Radioligand Binding | CHO cells (recombinant human NK1R) | Human | [¹²⁵I]-Tyr⁸-Substance P | 0.45 nM | |

| Radioligand Binding | CHO cells (recombinant human NK1R) | Human | [¹²⁵I]-labeled Substance P | 0.2 nM | |

| Radioligand Binding | IM-9 cells | Human | [¹²⁵I]-labeled Bolton-Hunter Substance P | 0.48 nM | |

| Functional Assay (pIC50) | Rabbit Iris Sphincter Muscle | Rabbit | Tachykinin-mediated contraction | 5.4 ± 0.2 | |

| Functional Assay (pIC50) | Guinea Pig Taenia Coli | Guinea Pig | Tachykinin-mediated contraction | 5.7 ± 0.08 |

Table 2: In Vivo Efficacy of this compound in Models of Neurogenic Inflammation

| Model | Species | Route of Administration | Endpoint | Effective Dose / ED50 | Reference |

| Mustard Oil-Induced Plasma Extravasation | Rat | Oral | Inhibition of plasma extravasation | ED50: 10 µmol/kg | |

| Substance P-Induced Hypotension | Rat | Intravenous | Prevention of blood pressure drop | 0.4 - 3.0 µmol/kg | |

| Antidromic Saphenous Nerve Stimulation | Rat | Intravenous | Inhibition of plasma extravasation | 3.0 - 9.0 µmol/kg | |

| Substance P-Induced Plasma Extravasation | Rat | Intravenous | Inhibition of plasma extravasation | 3.0 - 9.0 µmol/kg | |

| Smoke Inhalation and Burn Injury | Mouse | Intravenous | Reduction of plasma extravasation | 10 mg/kg (pretreatment) |

Table 3: Non-Specific Activity of this compound

| Target | Assay | Finding | Note | Reference |

| L-type Calcium Channels | Radioligand Binding | Interacts with Ca²⁺ channel binding sites | This effect is not stereoselective. | |

| Carrageenin-Induced Paw Edema | In vivo | Reduced edema | The inactive enantiomer CP-96,344 showed similar effects, suggesting non-NK1 receptor mediated action. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study neurogenic inflammation and the effects of this compound.

Mustard Oil-Induced Neurogenic Inflammation in the Rat Paw

This model is used to induce a localized neurogenic inflammation by activating sensory nerve endings.

Materials:

-

Male Wistar rats (200-250 g)

-

Mustard oil (allyl isothiocyanate)

-

Mineral oil

-

Evans blue dye (2% w/v in saline)

-

This compound and vehicle (e.g., saline or DMSO, depending on solubility)

-

Anesthetic (e.g., sodium pentobarbital)

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the rat via intraperitoneal injection of sodium pentobarbital.

-

Drug Administration: Administer this compound or its vehicle intravenously via the tail vein at the desired dose and time point before the inflammatory challenge.

-

Evans Blue Injection: Inject Evans blue dye (50 mg/kg) intravenously to quantify plasma extravasation.

-

Induction of Inflammation: Prepare a 5% solution of mustard oil in mineral oil. Apply 50 µL of this solution to the dorsal surface of one hind paw. The contralateral paw can be treated with vehicle (mineral oil) to serve as a control.

-

Incubation: Allow the inflammatory response to develop for 30 minutes.

-

Tissue Collection: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular Evans blue. Dissect the paw skin from both hind paws.

-

Dye Extraction: Weigh the skin samples and place them in formamide (e.g., 1 mL per 100 mg of tissue) to extract the Evans blue dye. Incubate at 60°C for 24 hours.

-

Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of extravasated Evans blue is proportional to the absorbance and can be quantified using a standard curve.

Antidromic Saphenous Nerve Stimulation-Induced Neurogenic Inflammation in the Rat

This model directly activates sensory nerves to induce neurogenic inflammation.

Materials:

-

Male Wistar rats (250-300 g)

-

Evans blue dye (2% w/v in saline)

-

This compound and vehicle

-

Anesthetic (e.g., urethane)

-

Bipolar platinum electrode

-

Electrical stimulator

-

Dissection tools

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the rat with urethane. Cannulate the femoral vein for drug and dye administration.

-

Nerve Dissection: Carefully dissect the saphenous nerve in one hindlimb, taking care not to damage the blood vessels. Place the distal end of the cut nerve on a bipolar platinum electrode.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Evans Blue Injection: Inject Evans blue dye (50 mg/kg) intravenously.

-

Nerve Stimulation: Stimulate the saphenous nerve antidromically with electrical pulses (e.g., 5 Hz, 10 V, 1 ms pulse duration for 5 minutes).

-

Tissue Collection and Quantification: Follow steps 6-8 from the mustard oil protocol to collect the skin from the innervated area of the paw and quantify Evans blue extravasation.

Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Signaling Pathway of Neurogenic Inflammation and Inhibition by this compound

Caption: Signaling cascade of neurogenic inflammation and the inhibitory action of this compound.

Experimental Workflow for Studying Neurogenic Inflammation

Caption: General experimental workflow for in vivo models of neurogenic inflammation.

Conclusion

This compound remains a cornerstone tool for the investigation of neurogenic inflammation. Its high potency and selectivity for the NK1 receptor, coupled with well-established in vivo models, allow for precise dissection of the roles of Substance P in various physiological and pathological processes. This guide provides the essential technical information for researchers to effectively design, execute, and interpret experiments using this compound, ultimately contributing to a deeper understanding of neurogenic inflammation and the development of novel therapeutic strategies. Researchers should, however, remain mindful of the potential for non-specific effects, particularly at higher concentrations, and incorporate appropriate controls, such as the inactive enantiomer CP-96,344, in their experimental designs.

References

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

The Role of CP-96,345 in Tachykinin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Tachykinins, such as Substance P (SP), are neuropeptides involved in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the downstream signaling cascades initiated by tachykinins. This guide provides an in-depth technical overview of the role of this compound in tachykinin signaling, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Tachykinin Signaling and this compound

Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence. The most extensively studied tachykinin is Substance P, which exhibits a high affinity for the NK1 receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that plays a crucial role in various biological functions.[1]

This compound is a highly selective, non-peptide competitive antagonist of the NK1 receptor. Its discovery was a significant milestone in the development of non-peptide antagonists for GPCRs, providing a valuable tool for studying the physiological roles of Substance P and the NK1 receptor, and paving the way for the development of therapeutic agents targeting this pathway.[2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly competing with Substance P for the binding site on the NK1 receptor. By occupying this site, this compound prevents the conformational changes in the receptor that are necessary for G protein activation and the subsequent initiation of downstream signaling pathways. This blockade of tachykinin signaling underlies its efficacy in various preclinical models of inflammation and pain.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for this compound and its interactions with the NK1 receptor.

Table 1: Binding Affinity of this compound for the NK1 Receptor

| Species | Preparation | Radioligand | Ki (nM) | Reference |

| Human | Recombinant (CHO cells) | [3H]Substance P | 0.48 | [2] |

| Rat | Brain membranes | [125I]Bolton Hunter-SP | 1.8 | [3] |

| Guinea Pig | Brain membranes | [125I]Bolton Hunter-SP | 0.2 |

Table 2: Functional Antagonism of this compound at the NK1 Receptor

| Assay | Species/Cell Line | Agonist | IC50 (nM) | Reference |

| Substance P-induced Ca2+ mobilization | Human astrocytoma cells | Substance P | 2.3 | |

| Substance P-induced inositol phosphate accumulation | CHO cells (human NK1R) | Substance P | 0.4 | |

| Inhibition of neurogenic inflammation | Rat | N/A | ED50 = 0.5 mg/kg (i.v.) |

Tachykinin Signaling Pathway and its Inhibition by this compound

The primary signaling pathway activated by the NK1 receptor involves the Gq/11 G protein. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC).

Downstream of these initial events, the NK1 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression. This compound, by blocking the initial binding of Substance P, prevents the activation of this entire cascade.

Caption: Tachykinin signaling pathway and its inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing the NK1 receptor.

-

Radioligand: [3H]Substance P or [125I]Bolton Hunter-Substance P.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.02% BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

Prepare membrane homogenates from cells or tissues expressing the NK1 receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Unlabeled this compound at a range of concentrations (for competition binding) or buffer (for total binding).

-

1 µM unlabeled Substance P (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced activation of the Gq/11 pathway.

Materials:

-

Cell Line: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).

-

Labeling Medium: Inositol-free medium supplemented with [3H]myo-inositol.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological buffer containing 10 mM LiCl.

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Lysis Buffer: e.g., 0.1 M formic acid.

-

Anion Exchange Chromatography Columns.

-

Scintillation Counter.

Procedure:

-

Seed the NK1 receptor-expressing cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating them overnight in inositol-free medium containing [3H]myo-inositol (e.g., 1 µCi/well).

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of Substance P (typically the EC80) for 30-60 minutes at 37°C.

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Isolate the total inositol phosphates by applying the cell lysates to anion exchange columns.

-

Wash the columns to remove free [3H]myo-inositol.

-

Elute the [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Quantify the radioactivity in the eluates using a scintillation counter.

-

Determine the IC50 value of this compound by plotting the inhibition of Substance P-induced inositol phosphate accumulation against the concentration of this compound.

Calcium Imaging Assay

This assay directly visualizes the ability of this compound to block Substance P-induced increases in intracellular calcium concentration.

Materials:

-

Cell Line: NK1 receptor-expressing cells (e.g., HEK293 or CHO).

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Imaging Buffer: HBSS or other physiological saline solution.

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Fluorescence Microscope or Plate Reader equipped for calcium imaging.

Procedure:

-

Plate the cells on glass coverslips or in clear-bottomed 96-well plates and allow them to adhere.

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.

-

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.

-

Acquire a baseline fluorescence reading.

-

Add various concentrations of this compound and incubate for a short period (e.g., 5-15 minutes).

-

Add a fixed concentration of Substance P to stimulate the cells.

-

Record the changes in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, monitor the change in fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

-

Analyze the data by calculating the change in fluorescence ratio (Fura-2) or intensity (Fluo-4) from baseline after agonist addition.

-

Determine the IC50 value of this compound by plotting the inhibition of the Substance P-induced calcium response against the concentration of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel NK1 receptor antagonist like this compound.

Caption: A typical experimental workflow for characterizing an NK1 receptor antagonist.

Conclusion

This compound is a cornerstone tool for the study of tachykinin signaling. Its high affinity and selectivity for the NK1 receptor have enabled detailed investigations into the physiological and pathological roles of Substance P. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target the tachykinin system. The continued use of this compound and the development of new, related compounds hold promise for the treatment of a variety of disorders, including chronic pain, inflammation, and certain psychiatric conditions.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variations in affinities for the NK1 receptor: differences between the non-peptide substance P antagonists RP 67580 and this compound and the agonist septide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Pair in Neurokinin-1 Receptor Research: A Technical Guide to CP-96,345 and its Inactive Control, CP-96,344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, CP-96,345, and its crucial role in neuroscience research, contrasted with its inactive enantiomer, CP-96,344, which serves as an essential experimental control. Understanding the distinct pharmacological profiles of this enantiomeric pair is fundamental for the accurate interpretation of studies targeting the substance P (SP) / NK1 receptor system, which is implicated in pain, inflammation, depression, and emesis.[1][2]

Core Concepts: Stereoselectivity and the Importance of a Proper Control

This compound, chemically known as (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, is a highly potent and selective antagonist of the NK1 receptor.[1] Its stereoisomer, CP-96,344 (the (2R,3R) enantiomer), exhibits a dramatically reduced affinity for the NK1 receptor, rendering it largely inactive at this target.[3][4] This stereospecificity is critical, as it allows researchers to dissect the effects mediated specifically by NK1 receptor blockade from any potential off-target or non-specific actions of the chemical scaffold. The use of CP-96,344 as a negative control is therefore indispensable for validating that an observed biological effect of this compound is indeed a consequence of its interaction with the NK1 receptor.

Quantitative Data: Binding Affinities and Potencies

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and CP-96,344 for the NK1 receptor, as well as their interactions with other targets.

Table 1: Comparative Binding Affinities for the NK1 Receptor

| Compound | Species/Tissue/Cell Line | Assay Type | Radioligand | Affinity (Kd or Ki) | Reference |

| This compound | Human UC11 cells | Radioligand Binding | 0.99 nM (Kd) | ||

| Rat LRM55 cells | Radioligand Binding | 210 nM (Kd) | |||

| Rat Cerebral Cortex | Radioligand Binding | [125I]-Bolton-Hunter-conjugated substance P | 59.6 nM (Ki) | ||

| CP-96,344 | Rat Cerebral Cortex | Radioligand Binding | [125I]-Bolton-Hunter-conjugated substance P | > 10,000 nM (IC50) |

Table 2: Effects on L-type Calcium Channels

| Compound | Preparation | Assay Type | Radioligand | Affinity (Ki) | Reference |

| This compound | Rat Cerebral Cortex Membranes | Radioligand Binding | [3H]-diltiazem | 22.5 nM | |

| CP-96,344 | Rat Cerebral Cortex Membranes | Radioligand Binding | [3H]-diltiazem | 34.5 nM | |

| (+/-)-CP-96,345 (racemate) | Rat Cerebral Cortex Membranes | Radioligand Binding | [3H]-diltiazem | 29.9 nM |

Note: The comparable affinity of both enantiomers for L-type calcium channels underscores the potential for non-specific cardiovascular effects and highlights the importance of using CP-96,344 to control for these off-target interactions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

Caption: NK1 Receptor Signaling Pathway.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Logical Relationship of Compounds and the NK1 Receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of this compound and CP-96,344 for the NK1 receptor.

1. Membrane Preparation:

-

Homogenize tissues or cells expressing the NK1 receptor (e.g., rat cerebral cortex or CHO cells stably expressing human NK1R) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

-

50 µL of assay buffer.

-

50 µL of competing test compound (this compound or CP-96,344) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of a fixed concentration of radioligand (e.g., [¹²⁵I]-Substance P at a concentration close to its Kd).

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

For total binding, replace the test compound with assay buffer.

-

For non-specific binding, use a high concentration of a known NK1 antagonist (e.g., 1 µM unlabeled this compound).

3. Incubation and Filtration:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to antagonize substance P-induced activation of the Gq-coupled NK1 receptor.

1. Cell Culture and Labeling:

-

Plate cells expressing the NK1 receptor (e.g., human astrocytoma UC11 cells) in multi-well plates.

-

Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[³H]inositol. This allows for the incorporation of the radiolabel into membrane phosphoinositides.

2. Compound Treatment:

-

Wash the cells to remove excess unincorporated [³H]inositol.

-

Pre-incubate the cells with assay buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor activation.

-

Add varying concentrations of the antagonist (this compound or CP-96,344) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes).

3. Agonist Stimulation:

-

Add a fixed concentration of the agonist (Substance P, typically at its EC₈₀ concentration) to stimulate the NK1 receptor.

-

Incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of [³H]inositol phosphates.

4. Extraction and Measurement:

-

Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

-

Isolate the soluble inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Elute the [³H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.

5. Data Analysis:

-

Construct a dose-response curve by plotting the amount of [³H]inositol phosphate accumulation against the concentration of the antagonist.

-

Determine the IC₅₀ value for the antagonist's inhibition of the agonist response. This value reflects the potency of the antagonist in a functional cellular context.

Conclusion

The enantiomeric pair of this compound and CP-96,344 represents a powerful toolset for investigating the physiological and pathological roles of the SP/NK1 receptor system. This compound is a potent and selective antagonist that has been instrumental in demonstrating the involvement of NK1 receptors in neurogenic inflammation, pain transmission, and other central nervous system functions. The stereospecificity of its action, confirmed by the lack of activity of its enantiomer CP-96,344 at the NK1 receptor, provides a robust framework for ascribing its effects to this specific target. However, the documented off-target effects of both compounds, such as their interaction with L-type calcium channels, necessitate the routine inclusion of CP-96,344 as a negative control to ensure the rigorous and accurate interpretation of experimental findings. This technical guide provides the foundational knowledge, quantitative data, and methodological framework for the effective use of this important pharmacological tool in research and drug development.

References

- 1. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Core Properties of CP-96,345

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor that binds the neuropeptide Substance P. This document provides an in-depth overview of the fundamental chemical and pharmacological properties of this compound. It includes a summary of its binding affinity and functional potency, details of its mechanism of action, and protocols for key in vitro characterization assays. Notably, this guide also addresses the compound's known off-target interactions, particularly with L-type calcium channels, providing a comprehensive resource for researchers utilizing this tool compound.

Chemical Properties

This compound, with the chemical name (2S,3S)-N-((2-methoxyphenyl)methyl)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine, is a benzylamino quinuclidine derivative.[1] Its structure is characterized by a rigid quinuclidine scaffold, a benzhydryl moiety, and an o-methoxy-benzylamine group.[1] The strongly basic quinuclidine nitrogen was initially thought to be responsible for some off-target effects.[1]

| Property | Value |

| Chemical Name | (2S,3S)-N-((2-methoxyphenyl)methyl)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine[2] |

| Molecular Formula | C₂₈H₃₂N₂O |

| Molecular Weight | 412.57 g/mol [2] |

| Stereochemistry | The (2S, 3S) enantiomer is the active form, while its (2R, 3R) enantiomer, CP-96,344, is largely inactive at the NK1 receptor. |

Mechanism of Action

This compound functions as a selective antagonist of the NK1 receptor, competitively inhibiting the binding of the endogenous ligand, Substance P. Substance P is a tachykinin neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and emesis. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to Gq and Gs G proteins.

Activation of the Gq protein initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gs protein-mediated pathway involves the activation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels. By blocking the binding of Substance P, this compound inhibits these downstream signaling pathways.

Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound for the NK1 receptor, as well as its affinity for L-type calcium channels.

NK1 Receptor Binding Affinity

| Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Kᵈ (nM) | Reference |

| Human | UC11 cells | [³H]-Substance P | - | 0.99 | |

| Rat | Cerebral Cortex Membranes | [¹²⁵I]-Bolton-Hunter-Substance P | 59.6 | - | |